Methyl 6-amino-5-nitropyridine-2-carboxylate
Overview
Description
Methyl 6-amino-5-nitropyridine-2-carboxylate is a heterocyclic organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group at the 6th position, a nitro group at the 5th position, and a carboxylate ester group at the 2nd position on a pyridine ring. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-amino-5-nitropyridine-2-carboxylate typically involves the nitration of methyl 6-amino-2-pyridinecarboxylate. This process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 5th position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, thereby enhancing yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-amino-5-nitropyridine-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Reduction: Methyl 6,5-diaminopyridine-2-carboxylate.
Substitution: Methyl 6-(substituted amino)-5-nitropyridine-2-carboxylate.
Oxidation: Methyl 6-amino-5-nitrosopyridine-2-carboxylate.
Scientific Research Applications
Methyl 6-amino-5-nitropyridine-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs targeting specific enzymes and receptors, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-amino-5-nitropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and nitro groups play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This modulation can result in the inhibition or activation of biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Methyl 6-methyl-5-nitropyridine-2-carboxylate: Similar structure but with a methyl group instead of an amino group at the 6th position.
Methyl 6-amino-5-chloropyridine-2-carboxylate: Similar structure but with a chlorine atom instead of a nitro group at the 5th position.
Uniqueness: Methyl 6-amino-5-nitropyridine-2-carboxylate is unique due to the presence of both an amino and a nitro group on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 6-amino-5-nitropyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-14-7(11)4-2-3-5(10(12)13)6(8)9-4/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLJLFCKRIFGCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60477512 | |
Record name | Methyl 6-amino-5-nitropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60477512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
538372-32-6 | |
Record name | Methyl 6-amino-5-nitropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60477512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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